

# Geranyl Acetate safety and toxicity profile for lab use

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## Compound of Interest

Compound Name: Geranyl Acetate

Cat. No.: B146774

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An in-depth technical guide on the safety and toxicity profile of **Geranyl Acetate** for laboratory use, designed for researchers, scientists, and drug development professionals.

## Executive Summary

**Geranyl acetate** (CAS No. 105-87-3) is a naturally occurring monoterpenoid ester widely used as a fragrance and flavoring agent.[1] For laboratory applications, a thorough understanding of its safety and toxicity profile is paramount. This document provides a comprehensive overview of the toxicological data, recommended handling procedures, and emergency protocols for **geranyl acetate**. It is characterized by low acute toxicity but is recognized as a skin irritant and a skin sensitizer.[2][3] It is not considered to be genotoxic, carcinogenic, or a reproductive toxin based on current data.[2][4] Proper personal protective equipment (PPE) and adherence to standard laboratory safety protocols are essential to mitigate risks associated with its use.

## Physical and Chemical Properties

**Geranyl acetate** is a colorless liquid with a characteristic sweet, floral, and fruity odor.[5] Its key physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>2</sub>	[5][6]
Molecular Weight	196.29 g/mol	[2][6]
Appearance	Clear, colorless liquid	[1][6]
Odor	Pleasant, flowery odor reminiscent of rose and lavender	[1]
Boiling Point	~242 °C (decomposes)	[7]
Melting Point	< -100 °C	[6]
Flash Point	104 °C (219.2 °F)	[6]
Density	~0.91 g/cm <sup>3</sup> at 25 °C	[8][9]
Vapor Pressure	0.02 mmHg at 68°F (20°C)	[10]
Vapor Density	6.8 (Air = 1.0)	[10]
Water Solubility	Insoluble	[1][8]
Log P (Octanol/Water)	3.7 - 4.04	[6][11]

## Toxicological Profile

The toxicological profile of **geranyl acetate** has been evaluated through various in vitro and in vivo studies. It is generally considered to have low acute toxicity but requires careful handling due to its effects on the skin.

## Acute Toxicity

**Geranyl acetate** exhibits low toxicity following single oral or dermal exposures.

Endpoint	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	6,330 mg/kg	[2][3][7]
LD <sub>50</sub>	Rabbit	Dermal	> 5,460 mg/kg	[2]

## Skin and Eye Irritation

**Geranyl acetate** is classified as a skin irritant. Direct contact can cause redness and pain.<sup>[8]</sup> While some safety data sheets indicate no or mild eye irritation, others classify it as causing serious eye irritation.<sup>[3][8][12]</sup> Therefore, caution is warranted.

Endpoint	Finding	Classification	Reference
Skin Irritation	Causes skin irritation	GHS Category 2	<sup>[2][3]</sup>
Eye Irritation	Causes serious eye irritation	GHS Category 2A	<sup>[8][13]</sup>

## Skin Sensitization

**Geranyl acetate** is a known skin sensitizer, meaning it can cause an allergic skin reaction after repeated exposure.<sup>[2][3]</sup>

Endpoint	Finding	Classification	Reference
Skin Sensitization	May cause an allergic skin reaction	GHS Category 1	<sup>[3][4]</sup>
NESIL (WoE)	5000 µg/cm <sup>2</sup>	-	<sup>[4]</sup>
(NESIL: No Expected Sensitization Induction Level; WoE: Weight of Evidence)			

## Genotoxicity

Multiple studies have concluded that **geranyl acetate** is not genotoxic. It has tested negative in both in vitro and in vivo assays.

Assay Type	Result	Conclusion	Reference
Ames Test (Bacterial Reverse Mutation)	Negative	Not mutagenic	<a href="#">[4]</a> <a href="#">[14]</a>
In Vivo Micronucleus Test (Mouse)	Negative	Not clastogenic	<a href="#">[4]</a>

## Carcinogenicity

Long-term studies in rats and mice did not find evidence of carcinogenic effects related to the administration of food-grade **geranyl acetate**.[\[2\]](#)[\[15\]](#) However, reduced survival in high-dose groups in these studies lowered the sensitivity for detecting neoplastic responses.[\[15\]](#)

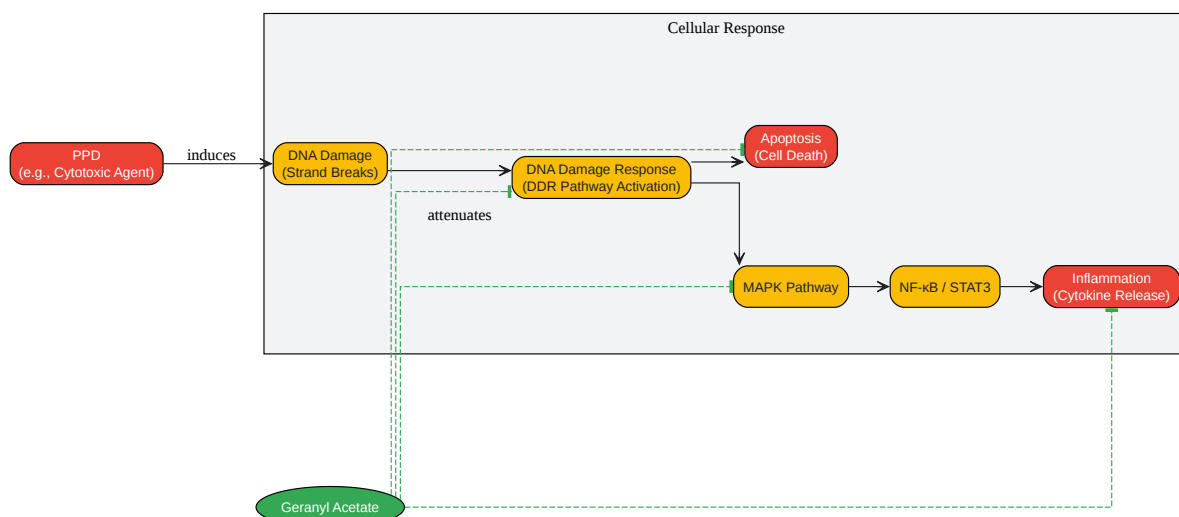
Species	Route	Finding	Reference
F344/N Rats	Gavage	Not carcinogenic	<a href="#">[2]</a> <a href="#">[15]</a>
B6C3F1 Mice	Gavage	Not carcinogenic	<a href="#">[2]</a> <a href="#">[15]</a>

## Reproductive and Developmental Toxicity

Based on screening-level tests, **geranyl acetate** is not expected to cause reproductive or developmental toxicity.[\[2\]](#)[\[4\]](#) Repeated dermal exposure did not result in damage to reproductive organs.[\[2\]](#)

## Mechanistic Insights

Recent research has explored the biological activities of **geranyl acetate**, including its potential to mitigate cellular damage. Studies have shown it can attenuate the DNA Damage Response (DDR) and suppress inflammatory signaling pathways, such as MAPK and NF-κB, in keratinocytes exposed to cytotoxic agents.[\[16\]](#)



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**Caption:** Protective mechanism of **Geranyl Acetate** against cytotoxicity.

## Key Experimental Protocols

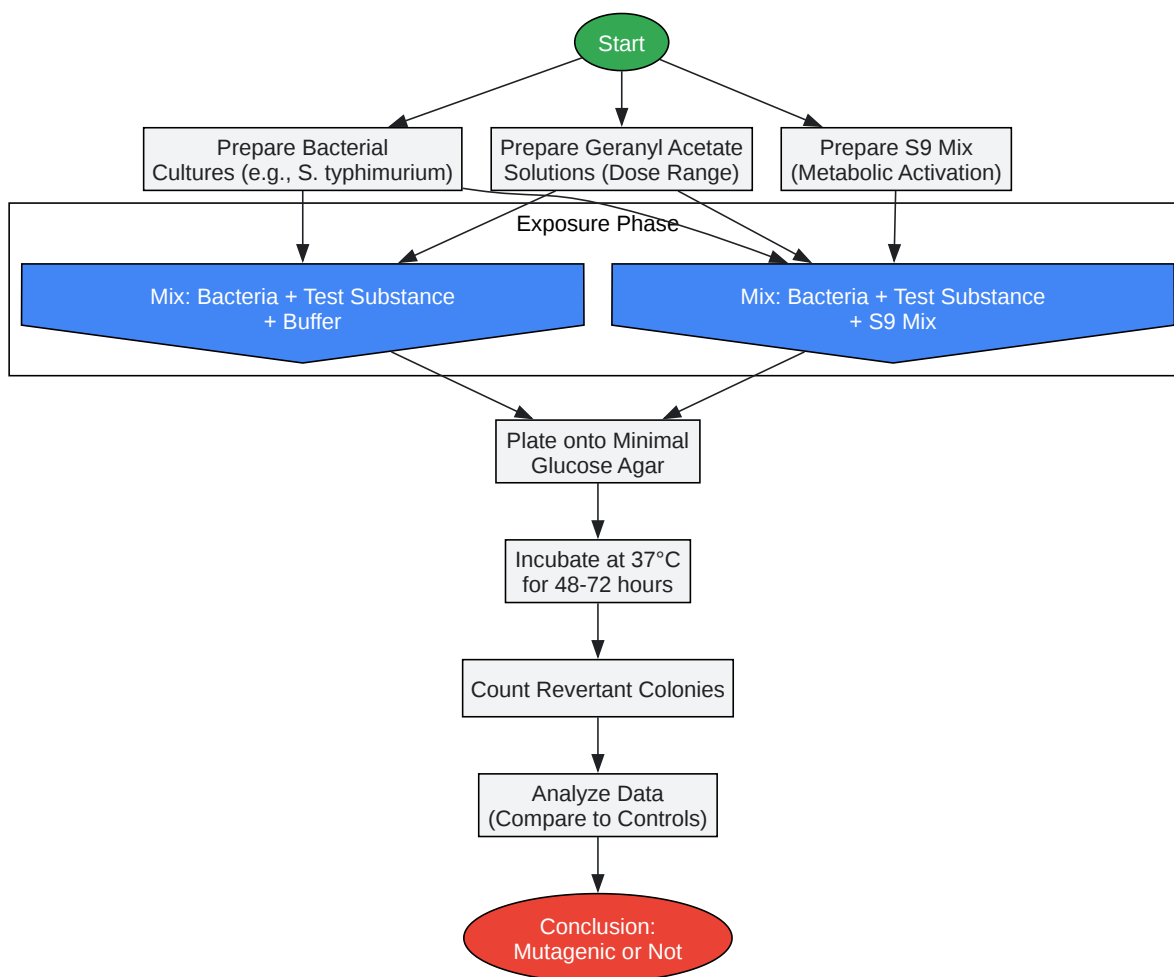
Detailed methodologies are critical for the accurate assessment of chemical toxicity. The following sections describe the standard protocols for key toxicological endpoints.

## Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD Guideline 471.<sup>[17]</sup> It evaluates the potential of a substance to induce gene mutations in bacteria.

### Methodology:

- **Strains:** Use at least five strains of bacteria (e.g., *Salmonella typhimurium* TA98, TA100, TA1535, TA1537, and *Escherichia coli* WP2 uvrA or WP2 uvrA (pKM101)).<sup>[17]</sup>
- **Metabolic Activation:** Conduct the test with and without a mammalian metabolic activation system (e.g., post-mitochondrial fraction S9 from the liver of induced rodents).
- **Procedure (Plate Incorporation Method):**
  - To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).
  - Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
  - Incubate the plates at 37 °C for 48-72 hours.
- **Controls:** Include both negative (vehicle) and positive controls (known mutagens specific to each strain) to ensure the validity of the test.
- **Scoring:** Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies, typically at least a two-fold increase over the negative control.



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**Caption:** Workflow for the Ames bacterial reverse mutation test.

## Skin Sensitization: Local Lymph Node Assay (LLNA)

This protocol is based on the OECD Guideline 429. It is an in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the draining lymph nodes.

Methodology:

- Animals: Typically use CBA/J or CBA/Ca mice.
- Dose Preparation: Prepare at least three concentrations of the test substance (e.g., **geranyl acetate**) in a suitable vehicle (e.g., acetone/olive oil).
- Application:
  - On days 1, 2, and 3, apply 25 µL of the test substance solution or vehicle control to the dorsal surface of each ear of the mice.
- Proliferation Measurement:
  - On day 6, inject all mice intravenously with <sup>3</sup>H-methyl thymidine.
  - Five hours after injection, humanely euthanize the animals and excise the auricular lymph nodes.
  - Prepare a single-cell suspension of lymph node cells and measure the incorporation of <sup>3</sup>H-methyl thymidine via scintillation counting.
- Scoring: Calculate the Stimulation Index (SI) by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is  $\geq 3$ .

## Laboratory Safety and Handling

### Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.[\[2\]](#)[\[13\]](#)
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[\[2\]](#)[\[12\]](#)

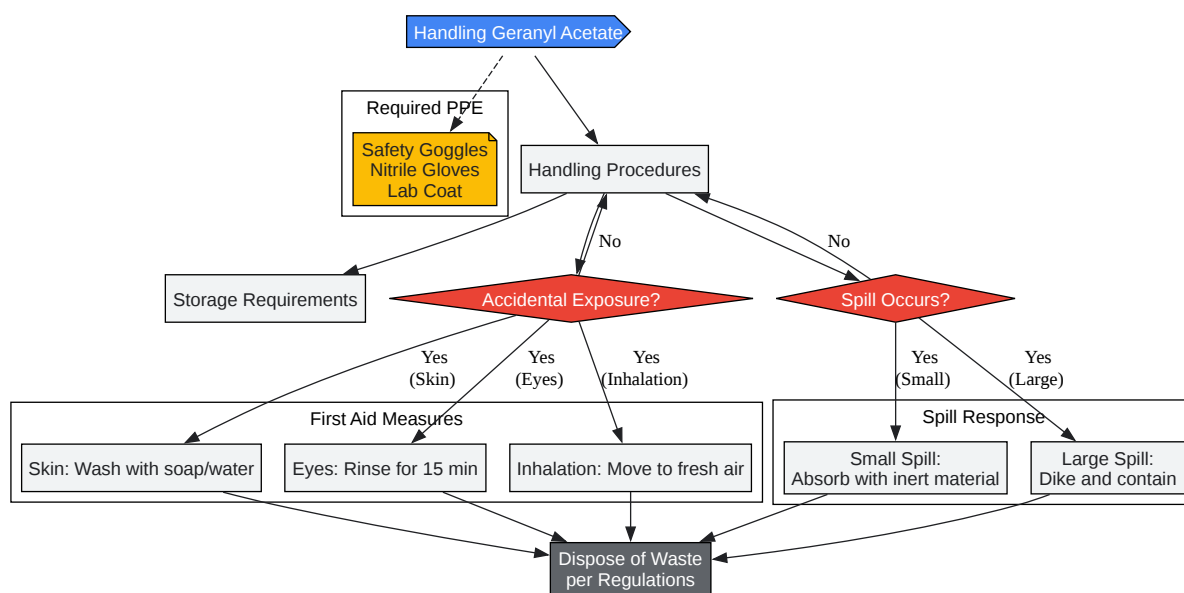
- Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[13]
- Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator with an organic vapor cartridge.[13]

## Handling and Storage

- Handling: Ensure thorough ventilation of work areas.[2] Avoid contact with skin, eyes, and clothing.[2] Take precautionary measures against static discharge and keep away from sources of ignition.[2][8]
- Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[2][9] Store away from incompatible materials such as strong oxidizing agents and mineral acids.[2][8]

## Emergency Procedures

- Skin Contact: Immediately wash with plenty of soap and water.[2][3] If skin irritation or a rash occurs, seek medical attention.[2] Remove and wash contaminated clothing before reuse.[2]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an eye specialist.[2]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
- Spills: Remove all sources of ignition.[10] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][10] For large spills, dike the area to prevent spreading and pump the material into a suitable container.[2] Ensure adequate ventilation.



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**Caption:** Logical workflow for safe handling and emergency response.

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